2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one
Overview
Description
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "2-Bromo-4'-Methylpropiophenone" or "BMP" and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of various compounds. This inhibition leads to the accumulation of intermediates, which can then be used in the synthesis of other compounds. The exact mechanism of action of BMP is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one are not well documented. However, it has been shown to have low toxicity in animal studies. Further research is needed to determine the potential toxic effects of BMP on humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal building block for the synthesis of other compounds. However, one of the limitations of using BMP is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in scientific research. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using BMP as a building block. Another direction is the investigation of the mechanism of action of BMP and its potential applications in medicine and agriculture. Additionally, the potential toxic effects of BMP on humans need to be further investigated to ensure its safe use in scientific research.
Scientific Research Applications
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as analgesics and antitumor agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. The use of BMP in the synthesis of these compounds has led to the development of new drugs and chemicals that have potential applications in medicine and agriculture.
properties
IUPAC Name |
2-bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF2NO/c1-7(2,9)6(13)12-4-3-8(10,11)5-12/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDBFIFHBJAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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